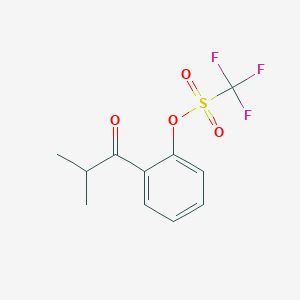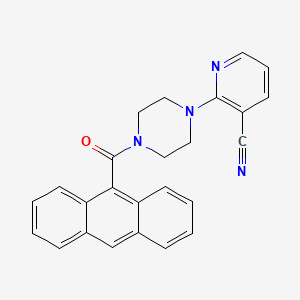
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared through cyclization reactions.
Introduction of the Anthracenylcarbonyl Group: This step involves the acylation of the piperazine core with an anthracenylcarbonyl chloride under basic conditions.
Addition of the Cyano-Pyridinyl Group: The final step includes the nucleophilic substitution reaction where the cyano-pyridinyl group is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthracenylcarbonyl group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of piperazine compounds are often studied for their potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine
Piperazine derivatives are known for their use in medicinal chemistry, particularly as anthelmintic agents. This specific compound might be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)-: Lacks the cyano group, which might affect its reactivity and applications.
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-4-pyridinyl)-: Similar structure but with a different position of the cyano group, potentially leading to different chemical properties.
Uniqueness
The presence of both the anthracenylcarbonyl and cyano-pyridinyl groups in Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- makes it unique
Properties
CAS No. |
647854-38-4 |
|---|---|
Molecular Formula |
C25H20N4O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4-(anthracene-9-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H20N4O/c26-17-20-8-5-11-27-24(20)28-12-14-29(15-13-28)25(30)23-21-9-3-1-6-18(21)16-19-7-2-4-10-22(19)23/h1-11,16H,12-15H2 |
InChI Key |
DGPGQFAESIHIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


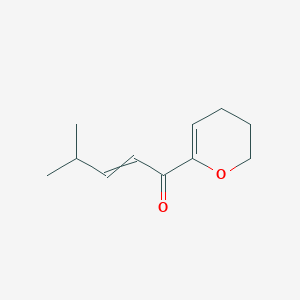
boranyl](/img/structure/B15168584.png)

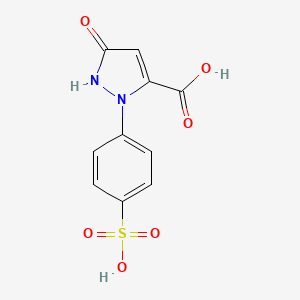

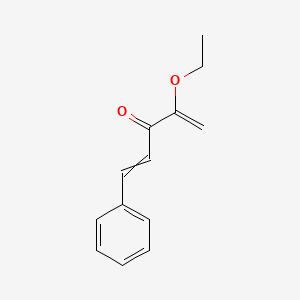

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)


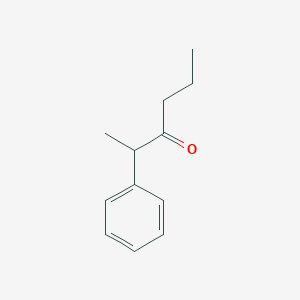
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
